

Physical properties of heptyl acetoacetate (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptyl acetoacetate*

Cat. No.: *B1266076*

[Get Quote](#)

Heptyl Acetoacetate: A Technical Guide to Its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of **heptyl acetoacetate** (also known as heptyl 3-oxobutanoate), specifically its boiling point and density. This document is intended to serve as a valuable resource, offering both established data and comprehensive experimental protocols for the determination of these key characteristics in a laboratory setting.

Core Physical Properties

The physical properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation and storage. The following table summarizes the available quantitative data for **heptyl acetoacetate**.

Physical Property	Value	Conditions
Boiling Point	245.00 – 247.00 °C	At 760.00 mmHg[1]
Density	Data not available	-

Note: While a specific experimental value for the density of **heptyl acetoacetate** is not readily available in publicly accessible databases, the experimental protocol outlined in this guide can be utilized for its determination.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections provide detailed methodologies for determining the boiling point and density of liquid compounds such as **heptyl acetoacetate**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.^[2] This property is a crucial indicator of purity.^[2] The capillary method (Thiele tube or micro-reflux apparatus) is a common and effective technique for determining the boiling point of small quantities of a liquid.

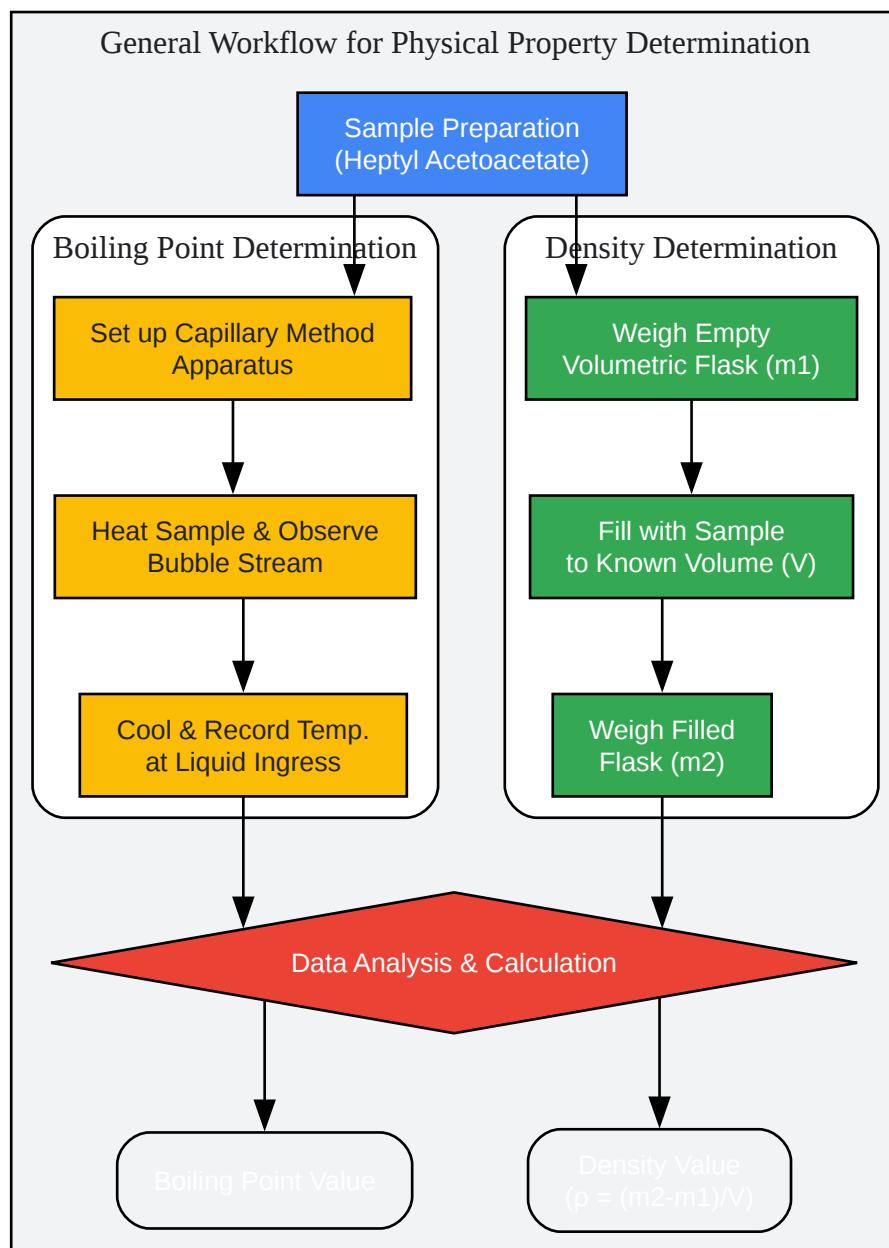
Methodology: Capillary Method

- Apparatus Setup:
 - Attach a small test tube containing 2-3 mL of the **heptyl acetoacetate** sample to a thermometer.^[2]
 - Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.^{[2][3]}
 - Immerse the assembly in a heating bath (e.g., a Thiele tube or a beaker filled with paraffin oil) ensuring the sample is below the level of the heating fluid.^{[2][3]}
- Heating and Observation:
 - Gently heat the apparatus, stirring continuously to ensure uniform heat distribution.^{[2][3]}
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped inside is expelled and the vapor pressure of the sample increases.^[4]

- Continue heating until a rapid and continuous stream of bubbles is observed.[4]
- Boiling Point Determination:
 - Turn off the heat source and allow the apparatus to cool slowly.[2]
 - The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] Record this temperature.

Determination of Density

Density is the mass of a substance per unit of volume ($\rho = m/V$) and is an important intensive property for substance identification.[5][6] The density of a liquid can be accurately determined by measuring the mass of a known volume.


Methodology: Volumetric and Gravimetric Measurement

- Apparatus:
 - An analytical balance for precise mass measurement.
 - A volumetric flask or a pycnometer (density bottle) for accurate volume measurement. A graduated cylinder can be used for less precise measurements.[5][6]
- Procedure:
 - Carefully weigh a clean, dry volumetric flask or pycnometer on the analytical balance and record its mass (m_1).[5]
 - Fill the flask to the calibration mark with **heptyl acetoacetate**. Ensure the bottom of the meniscus is level with the mark when viewed at eye level to avoid parallax error.[5]
 - Weigh the flask containing the liquid and record the new mass (m_2).
 - The mass of the liquid (m) is the difference between the two measurements ($m = m_2 - m_1$).
- Calculation:

- The volume (V) is the calibrated volume of the flask.
- Calculate the density using the formula: $\rho = m / V$.
- It is crucial to record the temperature at which the measurement is taken, as density is temperature-dependent.^[6] For high accuracy, repeat the measurement and average the results.^[5]

Workflow Visualization

The logical flow for the experimental determination of these physical properties can be visualized as follows. This diagram outlines the key steps from sample preparation to final data analysis.

[Click to download full resolution via product page](#)

Workflow for Determining Physical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. heptyl acetoacetate [flavscents.com]
- 2. PubChemLite - Heptyl acetoacetate (C11H20O3) [pubchemlite.lcsb.uni.lu]
- 3. Heptyl 2-methyl-3-oxobutanoate | C12H22O3 | CID 176903126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
- 5. Heptyl acetate | C9H18O2 | CID 8159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical properties of heptyl acetoacetate (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266076#physical-properties-of-heptyl-acetoacetate-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com